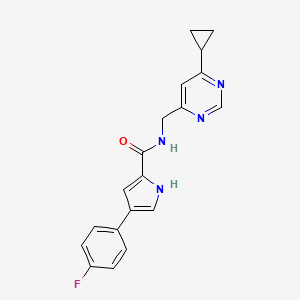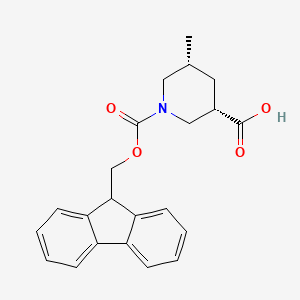
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyranopyrimidine Scaffold in Medicinal Chemistry
The pyranopyrimidine core is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research focusing on 5H-pyrano[2,3-d]pyrimidine scaffolds highlights their wide range of applicability in medicinal chemistry. Over the years, these compounds have been intensively investigated for their synthetic pathways, employing diversified hybrid catalysts for the development of substituted derivatives. This review underscores the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which could be extrapolated to the synthetic utility of related compounds like N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in generating new lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Pharmacogenetic Testing for Fluoropyrimidine Toxicity
Fluoropyrimidines, prominently used in colorectal cancer treatment, exhibit severe adverse reactions in a subset of patients due to variations in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is crucial for fluoropyrimidine catabolism. Pharmacogenetic testing targeting the DPD gene (DPYD) polymorphisms offers a promising approach to personalize dosing and minimize toxicity. This research could inform the development and application of compounds like N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, especially if they share metabolic pathways or therapeutic targets with fluoropyrimidines (Falvella et al., 2015).
Stereochemistry in Drug Design
The stereochemistry of compounds significantly influences their pharmacological profile. Research on enantiomerically pure derivatives of structural analogs based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological efficacy. This insight is crucial for designing and synthesizing stereochemically optimized compounds for improved therapeutic outcomes, potentially applicable to compounds structurally related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (Veinberg et al., 2015).
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-15-5-3-12(4-6-15)14-7-18(21-9-14)19(25)22-10-16-8-17(13-1-2-13)24-11-23-16/h3-9,11,13,21H,1-2,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEZYYSDZNXHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)
![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)
![2-Chloro-1-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2688503.png)


![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2688510.png)



![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)